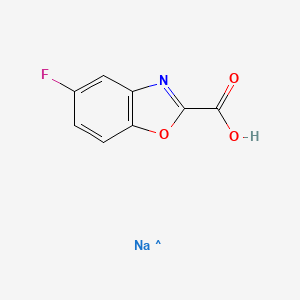

Sodium;5-fluoro-1,3-benzoxazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzoxazole derivatives and their sodium complexes can be complex and involves multiple steps. For instance, the synthesis of a nitrogen-rich energetic compound and its sodium complex was achieved using diaminomaleodinitrile as a starting material in a three-step process . Another study reported a one-pot strategy for synthesizing 3-difluoromethyl benzoxazole-2-thiones, starting from 2-aminophenol, sodium chlorodifluoroacetate, and elemental sulfur . These methods highlight the versatility and robustness of the synthetic procedures for benzoxazole derivatives, which could be relevant for the synthesis of Sodium;5-fluoro-1,3-benzoxazole-2-carboxylate.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzene ring fused to an oxazole ring. In the case of the sodium complex of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, single-crystal X-ray diffraction confirmed its structure . Similarly, sodium and lithium coordination polymers with 1H-indazole-3-carboxylic acid were investigated, revealing the coordination of Na+ and Li+ ions with the ligands . These findings suggest that the molecular structure of this compound would likely involve coordination between the sodium ion and the benzoxazole carboxylate group.

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions. For example, sodium benzoxazole-2-sulfonate reacts with amines and amino acids to form fluorescent derivatives, which can be used for analytical purposes . This reactivity indicates that this compound may also undergo reactions with nucleophilic species, potentially leading to the formation of new compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be quite diverse. The thermal stability of the compounds can be assessed using differential scanning calorimetry (DSC), as demonstrated for the energetic compound and its sodium complex, with decomposition peak temperatures of 332.6 °C and 374.1 °C, respectively . The density and enthalpy of formation can be calculated using computational methods, and the sensitivity to impact and friction can be measured to determine the safety of handling these compounds . These properties are crucial for understanding the behavior of this compound in various conditions.

Aplicaciones Científicas De Investigación

Fluorographic Detection and Radioactivity Analysis

A fluorographic procedure was developed using acetic acid as the solvent for 2,5-diphenyloxazole (PPO), compared with other fluorographic methods. This optimized method demonstrated technical advantages such as no need to pre-fix proteins in gels and applicability to both agarose and acrylamide gels. The acetic acid/PPO procedure emerged as a simple, sensitive, and efficient alternative for radioactivity detection in scientific research, offering a comparable efficiency of radioactivity detection to existing procedures (Skinner & Griswold, 1983).

Antibacterial Research

Research on sodium (5RS)-Z-6-(heterocyclylmethylene)penem-3-carboxylates revealed these compounds as extremely potent inhibitors of bacterial β-lactamases. Structure-activity studies identified preferred substituent orientations, indicating the significant potential of these compounds in antibacterial applications. One derivative, in particular, showed more potent synergistic effects with amoxycillin than other known inhibitors, highlighting its potential in combating antibiotic resistance (Bennett et al., 1991).

Fluorescent Probes for Sensing Applications

The development of fluorescent probes based on benzoxazole derivatives for sensing magnesium and zinc cations demonstrated the utility of these compounds in biological and chemical sensing. The high sensitivity to pH changes and selectivity for metal cations attributed to these fluorophores make them valuable tools for analytical and diagnostic applications (Tanaka et al., 2001).

Derivatization Reagent for Amino Acids Analysis

Sodium benzoxazole-2-sulfonate has been utilized as a derivatization reagent for the analysis of amines and amino acids by HPLC with fluorescence or UV detection. Its ability to form fluorescent derivatives with amines and amino acids, combined with water solubility, makes it an advantageous choice for derivatization, offering a method for the enhanced detection and analysis of these biomolecules (Idowu & Adewuyi, 1993).

Synthesis and Evaluation of Anti-Inflammatory and Cytotoxic Agents

The synthesis of 2-halogenatedphenyl benzoxazole-5-carboxylic acids based on the significance of halogens in drugs and the importance of benzoxazoles was explored for potential anti-inflammatory activity and cytotoxicity. Notably, one compound exhibited significant anti-inflammatory activity, comparable to ibuprofen, while another showed excellent cytotoxic activity against human prostate carcinoma epithelial cell lines, highlighting the therapeutic potential of these benzoxazole derivatives (Thakral et al., 2022).

Mecanismo De Acción

While the specific mechanism of action for Sodium;5-fluoro-1,3-benzoxazole-2-carboxylate is not mentioned in the retrieved papers, benzoxazole derivatives are known for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Direcciones Futuras

The future directions for Sodium;5-fluoro-1,3-benzoxazole-2-carboxylate could involve further exploration of its pharmacological activities and potential applications in drug discovery . It could also be interesting to investigate its synthesis under different reaction conditions and with different catalysts .

Propiedades

InChI |

InChI=1S/C8H4FNO3.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12); |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSQMTDEAWOLAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)C(=O)O.[Na] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2552920.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2552921.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2552925.png)

![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2552938.png)

![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)